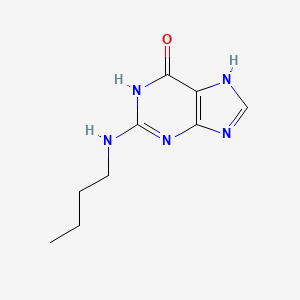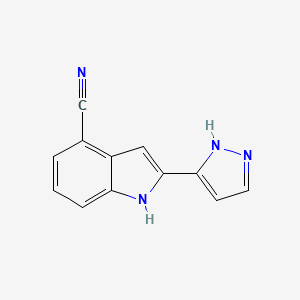![molecular formula C11H11N3O B6602671 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol CAS No. 1039843-59-8](/img/structure/B6602671.png)
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol, also known as 4-PTP, is a synthetic organic compound containing a phenol group and a pyrrolotriazole ring. It is a novel compound that has been used in a variety of scientific research applications, such as in the study of enzyme inhibition and protein-protein interactions. 4-PTP has also been explored for its potential therapeutic applications, such as in the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has been used in a variety of scientific research applications. It has been used as an inhibitor of protein-protein interactions and as a tool for studying enzyme inhibition. Additionally, 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has been explored for its potential therapeutic applications, such as in the treatment of cancer. In particular, 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has been studied for its potential to inhibit the activity of the tumor suppressor protein p53, which is involved in many cellular processes.
Wirkmechanismus
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has been shown to interact with the p53 tumor suppressor protein, which is involved in many cellular processes such as DNA repair, apoptosis, and cell cycle regulation. 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol binds to the p53 protein, inhibiting its activity and thus preventing the p53 protein from performing its normal functions. This inhibition of p53 activity has been shown to lead to an increase in cell proliferation and a decrease in cell death, which could potentially be beneficial in the treatment of certain types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol are not yet fully understood. However, it has been shown to inhibit the activity of the p53 tumor suppressor protein, which could potentially lead to an increase in cell proliferation and a decrease in cell death. Additionally, 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has been shown to interact with other proteins involved in DNA repair and cell cycle regulation, suggesting that it may have other effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is relatively stable in a variety of conditions. Additionally, 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has been shown to interact with a variety of proteins, making it a useful tool for studying protein-protein interactions. However, 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol also has some limitations for use in lab experiments. For example, it is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, its effects on cellular processes are not yet fully understood, making it difficult to predict the results of certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol research. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol. Additionally, research could be conducted to explore the potential therapeutic applications of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol, such as in the treatment of cancer. Additionally, research could be conducted to explore the potential of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol as a tool for studying protein-protein interactions and enzyme inhibition. Finally, further research could be conducted to explore the potential of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol to interact with other proteins involved in DNA repair and cell cycle regulation.
Synthesemethoden
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol can be synthesized through a series of chemical reactions. The synthesis begins with the reaction of 5-amino-1H-pyrrolo[2,3-d]pyrimidine with ethyl chloroformate, followed by the reaction of the resulting product with 2-chloro-4-nitrophenol and sodium hydroxide. This is followed by a reaction with 2-chloro-4-nitrophenol and sodium hydroxide, and then a reaction with 2-chloro-4-nitrophenol and sodium hydroxide. Finally, the product is reacted with a mixture of potassium carbonate and potassium bicarbonate to produce 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol.
Eigenschaften
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-9-5-3-8(4-6-9)11-13-12-10-2-1-7-14(10)11/h3-6,15H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHQHORDEKMEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)


![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)

![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)





![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)
